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Compound of Interest

Compound Name: Promazine

Cat. No.: B1679182

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine is a phenothiazine derivative that exhibits antipsychotic and antiemetic properties.
It functions as an antagonist at various neurotransmitter receptors, contributing to its
therapeutic effects and side-effect profile. This document provides a comprehensive overview
of the chemical and structural properties of Promazine, its mechanism of action through
various signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties of Promazine

Promazine is characterized by a tricyclic phenothiazine core with a dimethylaminopropyl side
chain attached to the nitrogen atom. The physicochemical properties of Promazine and its
hydrochloride salt are summarized below.
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Property

Value

Citation(s)

IUPAC Name

N,N-dimethyl-3-phenothiazin-

10-ylpropan-1-amine

Chemical Formula C17H20N2S

Molecular Weight 284.42 g/mol

Melting Point <25°C

Boiling Point 203-210 °C at 0.3 mmHg
pKa (Strongest Basic) 9.36

logP 4.55

Water Solubility

14.2 mg/L at 24 °C

Promazine Hydrochloride

Property Value Citation(s)
Chemical Formula C17H21CIN2S

Molecular Weight 320.88 g/mol

Melting Point 174-176 °C

Spectroscopic Data

e 13C NMR Spectroscopy: Data is available and has been recorded on instruments such as the

Bruker WH-90.

o Mass Spectrometry: Electron ionization (EI) mass spectra for Promazine are available in

public databases. The fragmentation pattern can be used for its identification.

« Infrared (IR) Spectroscopy: IR spectral data for Promazine is available and can be used to

identify functional groups present in the molecule.
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Mechanism of Action and Signaling Pathways

Promazine exerts its pharmacological effects by acting as an antagonist at a wide range of
receptors. Its antipsychotic effects are primarily attributed to the blockade of dopamine and
serotonin receptors. The antagonism of other receptors contributes to its other therapeutic
actions and side effects.

Promazine is an antagonist at the following receptors:

Dopamine receptors (D1, D2, and Da)

Serotonin receptors (5-HT2A and 5-HT2C)

Muscarinic acetylcholine receptors (M1 through Ms)

Alpha-1 adrenergic receptors

Histamine Hi receptors

Dopamine D2 Receptor Signhaling Pathway

Blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism
for Promazine's antipsychotic effects. D2 receptors are G-protein coupled receptors (GPCRS)
that typically couple to Gai, leading to the inhibition of adenylyl cyclase and a subsequent
decrease in intracellular cyclic AMP (cCAMP) levels. By blocking these receptors, Promazine
prevents dopamine from exerting its inhibitory effect on adenylyl cyclase. D2 receptor activation
can also involve G protein-independent signaling through B-arrestin.

ATP
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Promazine's antagonism of the Dz receptor signaling pathway.

Alpha-1 Adrenergic and Histamine Hi Receptor
Signaling Pathways

Promazine's antagonism at ai-adrenergic and Hi receptors contributes to side effects such as
orthostatic hypotension and sedation. Both of these receptors are GPCRs that couple to Gag.
Activation of Gaq stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol
4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers
the release of intracellular calcium (Ca2*), while DAG activates protein kinase C (PKC).
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Promazine's antagonism of Gg-coupled receptor signaling.

Experimental Protocols
Synthesis of Promazine

A common synthetic route to Promazine involves the alkylation of phenothiazine.
Materials:
e Phenothiazine

o 3-Dimethylaminopropyl chloride
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e Sodium hydride (NaH) or other suitable base
e Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

To a solution of phenothiazine in anhydrous DMF, add sodium hydride in portions at room
temperature under an inert atmosphere.

« Stir the mixture for approximately 30 minutes to allow for the formation of the phenothiazine
anion.

e Add 3-dimethylaminopropyl chloride to the reaction mixture.

o Heat the mixture (e.g., to 50°C) and stir for several hours until the reaction is complete
(monitored by TLC or HPLC).

» After completion, concentrate the solution under vacuum to remove the solvent.

 Purify the resulting residue using column chromatography to obtain Promazine.

Phenothiazine

Base (e.g., NaH) . . Purification .
Alkylation Reaction (Column Chromatography) Promazine

3-Dimethylaminopropyl
chloride
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Workflow for the synthesis of Promazine.

High-Performance Liquid Chromatography (HPLC)
Analysis
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HPLC is a widely used technique for the determination of Promazine in various matrices.
Method for Promazine Hydrochloride in Pork:

o Mobile Phase: Acetonitrile : 0.02 mol/mL Ammonium acetate (60:40, v/v)

e Column: A suitable C18 or C8 column.

e Flow Rate: 1.0 mL/min

o Detection Wavelength: 258 nm

e Injection Volume: 10 pL

Column Temperature: 20 °C

Sample Preparation (from pork tissue):

Homogenize the tissue sample.

o Extract with acetonitrile using ultrasonic agitation.

o Centrifuge to separate the supernatant.

o Purify the extract using solid-phase extraction (SPE).

o Evaporate the purified extract to dryness under vacuum.

o Reconstitute the residue in the mobile phase for HPLC analysis.

Gas Chromatography (GC) Analysis

GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the
analysis of Promazine.

General GC-MS Procedure:

o Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., plasma, urine) at
an alkaline pH with an organic solvent like 1-chlorobutane or n-heptane.
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» Derivatization: While not always necessary for Promazine, derivatization can sometimes be
employed to improve chromatographic properties.

e GC Separation: Use a suitable capillary column (e.g., with a mid-polar phase like 3% OV-17)
and a temperature program to separate Promazine from other components.

o MS Detection: Use mass spectrometry for detection, often in the selected-ion monitoring
(SIM) mode for high specificity and sensitivity.

Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of Promazine for its various
receptor targets.

General Protocol for Dopamine Receptor Binding Assay:

o Receptor Preparation: Prepare a membrane fraction from a tissue source rich in the receptor
of interest (e.g., rat striatum for dopamine receptors).

 Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g.,
[3H]haloperidol for D2 receptors) and varying concentrations of Promazine (the competitor).

o Separation: After incubation, rapidly separate the bound and free radioligand, typically by
vacuum filtration through glass fiber filters.

e Quantification: Measure the radioactivity trapped on the filters using liquid scintillation
counting.

o Data Analysis: Plot the percentage of specific binding of the radioligand against the
concentration of Promazine. Calculate the ICso (the concentration of Promazine that inhibits
50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant)
to determine the affinity of Promazine for the receptor.

Conclusion

This guide provides a detailed overview of the chemical structure, physicochemical properties,
and multifaceted pharmacological actions of Promazine. The provided experimental protocols
for synthesis and analysis serve as a valuable resource for researchers in the fields of
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medicinal chemistry, pharmacology, and drug development. A thorough understanding of these
fundamental aspects of Promazine is essential for its safe and effective use and for the
development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1679182?utm_src=pdf-body
https://www.benchchem.com/product/b1679182?utm_src=pdf-custom-synthesis
https://www.slideshare.net/slideshow/subarna-010adv-org-synthesis-of-heterocycles-pptx/265905824
https://smpdb.ca/view/SMP0059211
https://francis-press.com/papers/4780
https://www.benchchem.com/product/b1679182#chemical-properties-and-structure-of-promazine
https://www.benchchem.com/product/b1679182#chemical-properties-and-structure-of-promazine
https://www.benchchem.com/product/b1679182#chemical-properties-and-structure-of-promazine
https://www.benchchem.com/product/b1679182#chemical-properties-and-structure-of-promazine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679182?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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